molecular formula C4H3BrN2 B023866 5-Bromopyrimidine CAS No. 4595-59-9

5-Bromopyrimidine

Cat. No.: B023866
CAS No.: 4595-59-9
M. Wt: 158.98 g/mol
InChI Key: GYCPLYCTMDTEPU-UHFFFAOYSA-N
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Description

5-Bromopyrimidine is an organic compound with the chemical formula C₄H₃BrN₂. It is a derivative of pyrimidine, where a bromine atom is substituted at the fifth position of the pyrimidine ring. This compound is known for its applications in various chemical processes and is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Mechanism of Action

Target of Action

5-Bromopyrimidine is a radiosensitive drug that primarily targets biological molecules in solution . The compound interacts with secondary electrons generated by radiation, inducing resonance processes in the target molecule .

Mode of Action

The interaction of this compound with its targets involves vibrational resonance and solvation effects . In the gaseous phase, two primary channels for electron-induced C–Br bond cleavage have been identified . The first involves the highest vibrational resonance on the vertical potential energy curve via a tunneling mechanism . The second involves auto-dissociation along the repulsive relaxed potential energy curve .

Biochemical Pathways

The biochemical pathways affected by this compound involve the dissociation of the electron⋯5-BrPy system . A strong solvation effect modifies the mechanism and dynamics of this dissociation . Spontaneous dissociation becomes unfavorable due to a barrier on the relaxed free energy surface created by the coupling between the π* and σ* states . Seven vibrational resonances (v = 0–6) are identified for the solution process .

Pharmacokinetics

The compound’s interaction with secondary electrons suggests that it may have unique adme properties influenced by radiation exposure .

Result of Action

The action of this compound results in the cleavage of the C–Br bond in the target molecule . Protonation is also observed at the n sites of the hydrated 5-brpy anion, which inhibits the dissociation along the c–br bond, suggesting a competing pathway against c–br bond cleavage .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of radiation and the solvent in which the target molecule is dissolved . These factors can modify the mechanism and dynamics of the compound’s interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromopyrimidine can be synthesized through several methods. One common approach involves the bromination of pyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Another method involves the reaction of 2-bromomalonaldehyde with amidine compounds to obtain 5-bromo-2-substituted pyrimidine compounds. This method is advantageous due to its simplicity, safety, and cost-effectiveness, making it suitable for large-scale production .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

5-Bromopyrimidine can be compared with other halogenated pyrimidines, such as 2-bromopyrimidine and 4-bromopyrimidine. These compounds differ in the position of the bromine atom on the pyrimidine ring, which can influence their chemical reactivity and applications .

Similar Compounds

    2-Bromopyrimidine: Bromine atom at the second position.

    4-Bromopyrimidine: Bromine atom at the fourth position.

    5-Chloropyrimidine: Chlorine atom at the fifth position.

    5-Iodopyrimidine: Iodine atom at the fifth position.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and other halogenated pyrimidines .

Properties

IUPAC Name

5-bromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2/c5-4-1-6-3-7-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCPLYCTMDTEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063531
Record name Pyrimidine, 5-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Pyrimidine, 5-bromo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4595-59-9
Record name 5-Bromopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4595-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 5-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrimidine, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.721
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Record name 5-Bromopyrimidine
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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